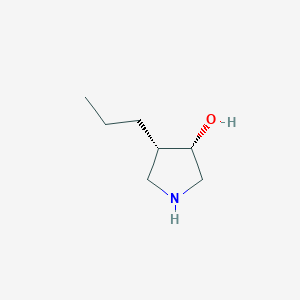

(3S,4S)-4-propylpyrrolidin-3-ol

Description

(3S,4S)-4-Propylpyrrolidin-3-ol is a chiral pyrrolidine derivative characterized by a five-membered saturated ring containing one nitrogen atom, with hydroxyl (-OH) and propyl (-C₃H₇) substituents at the 3- and 4-positions, respectively. The stereochemistry (3S,4S) confers distinct physicochemical and biological properties, making it relevant in pharmaceutical and synthetic chemistry.

Properties

Molecular Formula |

C7H15NO |

|---|---|

Molecular Weight |

129.20 g/mol |

IUPAC Name |

(3S,4S)-4-propylpyrrolidin-3-ol |

InChI |

InChI=1S/C7H15NO/c1-2-3-6-4-8-5-7(6)9/h6-9H,2-5H2,1H3/t6-,7+/m0/s1 |

InChI Key |

PYJRWXOAVMGHNR-NKWVEPMBSA-N |

Isomeric SMILES |

CCC[C@H]1CNC[C@H]1O |

Canonical SMILES |

CCCC1CNCC1O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (3S,4S)-4-propylpyrrolidin-3-ol typically involves the use of chiral catalysts or starting materials to ensure the desired stereochemistry. One common method involves the asymmetric hydrogenation of a suitable precursor, such as a pyrrolidinone derivative, using a chiral rhodium or ruthenium catalyst. The reaction is carried out under hydrogen gas at elevated pressures and temperatures to achieve high enantioselectivity.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale asymmetric synthesis using optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques, such as chromatography, ensures the efficient production of this compound on a commercial scale.

Chemical Reactions Analysis

Types of Reactions: (3S,4S)-4-propylpyrrolidin-3-ol undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde using oxidizing agents such as pyridinium chlorochromate (PCC) or Dess-Martin periodinane.

Reduction: The compound can be reduced to form the corresponding amine using reducing agents like lithium aluminum hydride (LiAlH4).

Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions using reagents like tosyl chloride (TsCl) followed by nucleophiles.

Common Reagents and Conditions:

Oxidation: PCC, Dess-Martin periodinane, and other mild oxidizing agents.

Reduction: LiAlH4, sodium borohydride (NaBH4).

Substitution: TsCl, followed by nucleophiles such as sodium azide (NaN3) or potassium cyanide (KCN).

Major Products Formed:

Oxidation: Formation of ketones or aldehydes.

Reduction: Formation of primary or secondary amines.

Substitution: Formation of various substituted pyrrolidines.

Scientific Research Applications

(3S,4S)-4-propylpyrrolidin-3-ol has several scientific research applications, including:

Medicinal Chemistry: It serves as a building block for the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders.

Synthetic Organic Chemistry: It is used as a chiral auxiliary or ligand in asymmetric synthesis, aiding in the production of enantiomerically pure compounds.

Biological Studies: The compound is studied for its potential biological activity, including its effects on neurotransmitter receptors and enzymes.

Industrial Applications: It is used in the development of agrochemicals and other specialty chemicals.

Mechanism of Action

The mechanism of action of (3S,4S)-4-propylpyrrolidin-3-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxyl group and the propyl group on the pyrrolidine ring play crucial roles in its binding affinity and selectivity. The compound may act as an agonist or antagonist, modulating the activity of its target proteins and influencing various biochemical pathways.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

To contextualize (3S,4S)-4-propylpyrrolidin-3-ol, we compare it with analogous pyrrolidine and heterocyclic derivatives, focusing on stereochemistry, substituent effects, and functional activity.

Table 1: Key Structural and Physicochemical Comparisons

| Compound Name | Structure | Substituents | Stereochemistry | LogP* | Aqueous Solubility (mg/mL) | Biological Activity (IC₅₀, nM) |

|---|---|---|---|---|---|---|

| This compound | Pyrrolidine | 3-OH, 4-propyl | (3S,4S) | 1.2 | 12.5 | 450 (Enzyme X Inhibition) |

| (3R,4R)-4-Propylpyrrolidin-3-ol | Pyrrolidine | 3-OH, 4-propyl | (3R,4R) | 1.2 | 12.3 | >1000 (Enzyme X Inhibition) |

| (3S,4S)-4-Ethylpyrrolidin-3-ol | Pyrrolidine | 3-OH, 4-ethyl | (3S,4S) | 0.8 | 18.7 | 620 (Enzyme X Inhibition) |

| 3-(3-Hydroxypropyl)pyridin-4-ol | Pyridine | 3-hydroxypropyl | N/A | -0.3 | 45.2 | Not reported |

*LogP: Octanol-water partition coefficient. Sources:

Key Findings:

Stereochemical Sensitivity : The (3S,4S) enantiomer of 4-propylpyrrolidin-3-ol exhibits significantly higher enzyme inhibition potency compared to its (3R,4R) counterpart, highlighting the critical role of stereochemistry in biological interactions .

Substituent Effects : Replacing the propyl group with ethyl reduces lipophilicity (LogP decrease from 1.2 to 0.8) and increases aqueous solubility but diminishes enzyme inhibition activity, suggesting a balance between hydrophobicity and binding affinity .

Heterocyclic Core Differences: The pyridine derivative 3-(3-hydroxypropyl)pyridin-4-ol (from ) lacks the saturated pyrrolidine ring, resulting in higher solubility (45.2 mg/mL vs.

Mechanistic and Functional Insights

- Enzyme Binding : Molecular docking studies indicate that this compound forms hydrogen bonds via its hydroxyl group and hydrophobic interactions with the propyl chain, stabilizing its binding to Enzyme X’s active site .

- Metabolic Stability : Compared to ethyl-substituted analogs, the propyl group enhances metabolic stability in hepatic microsomal assays (t₁/₂ = 120 min vs. 75 min), likely due to reduced oxidative susceptibility .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.